molecular formula C13H8BrClO B8325157 4'-Bromo-5-chlorobiphenyl-2-carbaldehyde

4'-Bromo-5-chlorobiphenyl-2-carbaldehyde

Cat. No.: B8325157
M. Wt: 295.56 g/mol
InChI Key: CABKLDQQEBNOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Bromo-5-chlorobiphenyl-2-carbaldehyde is a useful research compound. Its molecular formula is C13H8BrClO and its molecular weight is 295.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8BrClO

Molecular Weight

295.56 g/mol

IUPAC Name

2-(4-bromophenyl)-4-chlorobenzaldehyde

InChI

InChI=1S/C13H8BrClO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H

InChI Key

CABKLDQQEBNOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,4-dibromobenzene (8.3 g, 35.3 mmol), potassium carbonate (11.3 g, 81 mmol) and 5-chloro-2-formylphenylboronic acid (5 g, 27.1 mmol) in DME (150 mL) and water (30 mL) (in a pressure vessel) was sparged with nitrogen for 15 min. Pd(PPh3)4 (0.94 g, 0.814 mmol) was added and the reaction heated to 80° C. overnight. The reaction was cooled to r.t. and evaporated on the rotovap. The residue was diluted in EtOAc and washed with water then brine, dried over MgSO4, filtered and evaporated to give the crude material. The crude material was purified by flash chromatography on the Biotage (0-15% EtOAc:Hex) to give 4′-bromo-5-chlorobiphenyl-2-carbaldehyde (4.17 g, 14.11 mmol, 52% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.18-7.28 (m, 2H) 7.42 (d, J=2.01 Hz, 1H) 7.50 (ddd, J=8.41, 2.01, 0.88 Hz, 1H) 7.59-7.69 (m, 2H) 7.98 (d, J=8.53 Hz, 1H) 9.92 (s, 1H).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

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